molecular formula C12H7N3 B1320324 9H-Pyrido[3,4-b]indole-3-carbonitrile CAS No. 83911-48-2

9H-Pyrido[3,4-b]indole-3-carbonitrile

Cat. No.: B1320324
CAS No.: 83911-48-2
M. Wt: 193.2 g/mol
InChI Key: RYLDZJANGRBUGW-UHFFFAOYSA-N
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Description

9H-Pyrido[3,4-b]indole-3-carbonitrile is an organic compound with the chemical formula C12H7N3. It is a white to pale yellow solid that is soluble in organic solvents like ether and chloroform but insoluble in water . This compound is known for its applications in various fields, including agriculture, dye production, and scientific research.

Preparation Methods

The preparation of 9H-Pyrido[3,4-b]indole-3-carbonitrile can be achieved through multiple synthetic routes. One common method involves starting from pyrido[3,4-b]indole-3-one and converting the ketone group to a cyano group through appropriate reactions . This multi-step synthesis typically involves the use of reagents like cyanogen bromide or other cyanating agents under controlled conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

9H-Pyrido[3,4-b]indole-3-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

9H-Pyrido[3,4-b]indole-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9H-Pyrido[3,4-b]indole-3-carbonitrile involves its interaction with various molecular targets and pathways. For instance, it can inhibit certain enzymes or interact with DNA, leading to biological effects such as antimicrobial or anticancer activities . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

9H-Pyrido[3,4-b]indole-3-carbonitrile is often compared with other β-carboline compounds, such as norharmane and harmane . These compounds share similar structural features but differ in their specific functional groups and biological activities. For example:

The uniqueness of this compound lies in its specific applications and the potential for further functionalization to create novel compounds with diverse biological activities.

Properties

IUPAC Name

9H-pyrido[3,4-b]indole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3/c13-6-8-5-10-9-3-1-2-4-11(9)15-12(10)7-14-8/h1-5,7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLDZJANGRBUGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=NC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20602000
Record name 9H-beta-Carboline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83911-48-2
Record name 9H-beta-Carboline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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